Bromochloroacetic acid

Description

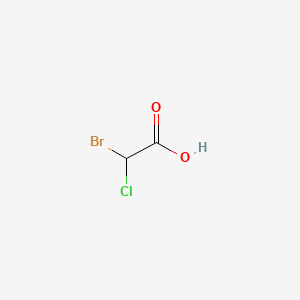

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-2-chloroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2BrClO2/c3-1(4)2(5)6/h1H,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEHJBWKLJVFKPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)(Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4024642 | |

| Record name | Bromochloroacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystalline compound; [PubChem] | |

| Record name | Bromochloroacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21998 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

215 °C at 760 mm Hg; 104 °C at 11 mm Hg | |

| Record name | BROMOCHLOROACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7619 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

230 °F (110 °C): closed cup | |

| Record name | BROMOCHLOROACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7619 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.9848 g/cu cm at 31 °C | |

| Record name | BROMOCHLOROACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7619 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

5589-96-8, 68238-35-7, 69430-36-0 | |

| Record name | Bromochloroacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5589-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromochloroacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005589968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Keratins | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bromochloroacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Keratins, hydrolyzates | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.253 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Keratins | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.080 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Bromochloroacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROMOCHLOROACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AL8MZ37Y51 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BROMOCHLOROACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7619 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Technical Guide to Bromochloroacetic Acid (CAS No. 5589-96-8) for Research and Development Professionals

This guide provides an in-depth technical overview of bromochloroacetic acid (BCAA), a compound of significant interest in environmental science, toxicology, and as a reference standard in analytical chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond basic data to explain the causality behind its synthesis, analysis, and biological interactions, ensuring a thorough understanding for practical application.

Part 1: Core Chemical Identity and Physicochemical Properties

The unambiguous identification of a chemical substance is paramount for regulatory compliance, experimental reproducibility, and safety. The Chemical Abstracts Service (CAS) has assigned the number 5589-96-8 to this compound.[1][2][3][4] This identifier is globally recognized and essential for database searches and procurement.

Key Chemical Identifiers

For clarity in research and documentation, a consistent nomenclature is critical. BCAA is known by several synonyms, and its structural representation provides the basis for its chemical behavior.

| Identifier | Value | Source |

| CAS Number | 5589-96-8 | [1][2] |

| IUPAC Name | 2-bromo-2-chloroacetic acid | [5][6] |

| Molecular Formula | C₂H₂BrClO₂ | [1][7] |

| Linear Formula | BrClCHCOOH | |

| SMILES | O=C(O)C(Cl)Br | [1] |

| InChI Key | GEHJBWKLJVFKPS-UHFFFAOYSA-N |

Physicochemical Data

The physical properties of BCAA dictate its handling, storage, and behavior in various matrices. It is a low-melting, hygroscopic crystalline solid, which necessitates careful storage to prevent deliquescence.[5][8]

| Property | Value | Source |

| Molecular Weight | 173.39 g/mol | [1] |

| Appearance | Hygroscopic crystalline solid | [5][8] |

| Melting Point | 27.5 - 31.5 °C | [3][5][8] |

| Boiling Point | 210 - 215 °C at 760 mmHg | [3][8] |

| Density | ~1.985 g/mL at 25 °C | [3][7] |

| pKa | ~1.3 | [9] |

| Solubility | Miscible in water | [5] |

Part 2: Synthesis and Manufacturing Considerations

While commercially available in small quantities for research, understanding the synthesis of BCAA provides insight into potential impurities and reaction kinetics.[10] A prevalent laboratory-scale method is the direct bromination of chloroacetic acid.

The rationale for this approach lies in the availability of the starting material, chloroacetic acid, and the reactivity of the alpha-carbon, which is activated by the adjacent carboxyl and chloro groups, making it susceptible to electrophilic substitution by bromine.

Diagram: Synthesis Pathway of this compound

Caption: Reaction scheme for the synthesis of BCAA via bromination.

Protocol: Laboratory Synthesis via Bromination of Chloroacetic Acid

This protocol is a conceptual representation based on established chemical principles for alpha-halogenation of carboxylic acids.

-

Reaction Setup: In a three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, dissolve chloroacetic acid in a suitable solvent (e.g., water).

-

Catalyst Addition: Introduce an acidic catalyst. The synthesis can be performed with a 2:1 bromide/bromate mixture under acidic conditions to generate bromine in situ.[10]

-

Bromination: Add the brominating agent (e.g., the bromide/bromate solution) dropwise to the reaction mixture at a controlled temperature. The reaction is exothermic and will evolve hydrogen bromide gas, which must be neutralized in a scrubber.

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), to determine the consumption of the starting material.

-

Workup and Isolation: Upon completion, cool the reaction mixture. Extract the product into an organic solvent (e.g., diethyl ether). Wash the organic layer to remove unreacted starting materials and catalyst.

-

Purification: Dry the organic extract over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude product can be further purified by distillation or recrystallization.

Part 3: Analytical Methodologies for Detection and Quantification

As a regulated disinfection byproduct (DBP) in drinking water in some contexts, robust analytical methods are crucial for monitoring BCAA at trace levels.[10] The primary techniques involve chromatography coupled with sensitive detectors.

The choice of method is driven by the sample matrix and required detection limits. For aqueous samples, a pre-concentration step is often necessary, followed by derivatization to enhance the analyte's volatility and thermal stability for GC analysis.

Diagram: Analytical Workflow for BCAA in Water Samples

Caption: Typical workflow for analyzing BCAA in drinking water via GC-ECD.

Protocol: Determination by GC with Electron Capture Detection (Based on EPA Method 552.3)

This protocol outlines the key steps for quantifying BCAA in water.[10] The electron capture detector (ECD) is highly sensitive to halogenated compounds, making it ideal for this application.

-

Sample Preparation: Collect a water sample and add a preservative (e.g., ammonium chloride) if residual chlorine is present.

-

Extraction: Acidify the sample to a pH < 0.5. Perform a liquid-liquid microextraction using methyl tert-butyl ether (MTBE) to transfer the haloacetic acids from the aqueous phase to the organic phase.

-

Derivatization: Add acidic methanol to the MTBE extract. Heat the mixture (e.g., at 50°C) to convert the non-volatile BCAA into its more volatile methyl ester derivative (methyl bromochloroacetate). This step is critical as the free acid is not suitable for GC analysis.

-

Neutralization & Concentration: Add a saturated sodium bicarbonate solution to neutralize the excess acid and concentrate the methyl esters in the MTBE phase.

-

GC-ECD Analysis: Inject a small volume of the final MTBE extract into a gas chromatograph equipped with an electron capture detector. The separation is typically achieved on a capillary column appropriate for halogenated compounds.

-

Quantification: Identify and quantify the methyl bromochloroacetate peak by comparing its retention time and response to a calibration curve generated from certified reference standards. The detection limit for this method can be as low as 0.016 µg/L.[10]

Alternative methods include ion chromatography with tandem mass spectrometry (IC-MS/MS), which can detect the ionic form of BCAA directly without derivatization.[10][11]

Part 4: Relevance in Drug Development and Toxicological Research

While not used as a therapeutic agent, BCAA is highly relevant to drug development professionals for several reasons:

-

Toxicology Benchmark: As a known carcinogen and toxicant, BCAA serves as a reference compound in toxicological studies.[8] Its effects on the liver, kidneys, and other organs are well-documented in animal models.[9][12]

-

Mechanism of Action Studies: BCAA is a mechanism-based inhibitor of glutathione S-transferase-zeta (GSTZ1-1), an enzyme involved in the metabolism of dichloroacetic acid and other alpha-haloacids.[8] This makes it a valuable tool for studying enzyme kinetics, metabolic pathways, and the toxicological consequences of enzyme inhibition.

-

Public Health Context: It is a byproduct of water disinfection, and human exposure is widespread.[13][14] Understanding its toxicokinetics and long-term health effects is a critical public health concern that informs safety assessments of other environmental contaminants.[10][15]

Part 5: Toxicological Profile and Metabolic Pathway

BCAA is classified as "reasonably anticipated to be a human carcinogen" based on sufficient evidence from studies in experimental animals.[8][13] The mechanism is not fully elucidated but is believed to involve genotoxicity and the induction of oxidative stress.[10]

Upon absorption, BCAA is biotransformed in the liver cytosol. The primary metabolic pathway involves a glutathione-dependent process catalyzed by GST-zeta, which converts BCAA to glyoxylate.[10] Glyoxylate itself can be mutagenic and can undergo further metabolism, potentially contributing to cellular damage.[10]

Diagram: Simplified Metabolic and Toxicity Pathway

Caption: Postulated mechanism of BCAA-induced carcinogenicity.

Part 6: Safety, Handling, and Disposal

Due to its corrosive and carcinogenic nature, strict safety protocols must be followed when handling this compound.

-

Hazard Statements: H314 (Causes severe skin burns and eye damage), H351 (Suspected of causing cancer).[6][16]

-

Engineering Controls: Always handle BCAA inside a certified chemical fume hood to prevent inhalation of vapors or dust.[8][17] Eyewash stations and safety showers must be readily accessible.[17]

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile or neoprene).[8]

-

Eye Protection: Chemical safety goggles are mandatory. A full-face shield is recommended if there is a splash hazard.[8]

-

Skin and Body Protection: A lab coat or chemical-resistant apron is required. Ensure full skin coverage.[17]

-

Respiratory Protection: If engineering controls are insufficient or during spill cleanup, use a NIOSH-approved respirator with appropriate cartridges (e.g., type ABEK).[8]

-

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[17] It is hygroscopic and should be protected from moisture.[17] Store locked up and away from incompatible materials such as bases and strong oxidizing agents.[16][17]

-

Spill Response: For small spills, absorb with an inert, non-combustible material (e.g., sand, vermiculite).[16] Neutralize with a suitable agent (e.g., sodium bicarbonate solution). Collect the material in a sealed container for proper disposal.

-

Disposal: Dispose of waste in accordance with all local, regional, and national regulations. Do not allow it to enter sewer systems.[16]

References

-

This compound - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI. [Link]

-

Acetic acid, bromochloro- - Substance Details - SRS | US EPA. [Link]

-

This compound - OEHHA - CA.gov. [Link]

-

Brominated Acetic Acids in Drinking-water - World Health Organization (WHO). [Link]

-

This compound | C2H2BrClO2 | CID 542762 - PubChem - NIH. [Link]

-

This compound - MySkinRecipes. [Link]

-

Synthetic routes for a variety of halogenated (chiral) acetic acids from diethyl malonate. [Link]

-

This compound in Drinking Water | Health Effects & Filters | TapWaterData. [Link]

-

Introduction - NTP Technical Report on the Toxicology Studies of Bromodichloroacetic Acid (CASRN 71133-14-7) - NCBI. [Link]

-

Safety data sheet - CPAChem. [Link]

-

HPLC Separation of Bromoacetic and Chloroacetic Acids on Newcrom BH Column. [Link]

-

Haloacetic Acids-Acids Standard - Safety Data Sheet. [Link]

-

Method of Analysis at the US Geological Survey California Water Science Center, Sacramento Laboratory— Determination of Haloacetic Acid Formation Potential - USGS Publications Warehouse. [Link]

-

Analysis of Haloacetic Acids by IC-MS/MS in Drinking Water. [Link]

-

Haloacetic Acids Found as Water Disinfection Byproducts (Selected) - NCBI - NIH. [Link]

-

EWG Tap Water Database | this compound. [Link]

Sources

- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 2. This compound - OEHHA [oehha.ca.gov]

- 3. This compound | 5589-96-8 [chemicalbook.com]

- 4. parchem.com [parchem.com]

- 5. cdn.who.int [cdn.who.int]

- 6. crescentchemical.com [crescentchemical.com]

- 7. This compound [myskinrecipes.com]

- 8. This compound | C2H2BrClO2 | CID 542762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Introduction - NTP Technical Report on the Toxicology Studies of Bromodichloroacetic Acid (CASRN 71133-14-7) in F344/N Rats and B6C3F1/N Mice and Toxicology and Carcinogenesis Studies of Bromodichloroacetic Acid in F344/NTac Rats and B6C3F1/N Mice (Drinking Water Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. This compound - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. nemc.us [nemc.us]

- 12. tapwaterdata.com [tapwaterdata.com]

- 13. Haloacetic Acids Found as Water Disinfection Byproducts (Selected) - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Dithis compound (5278-95-5) for sale [vulcanchem.com]

- 15. ewg.org [ewg.org]

- 16. fr.cpachem.com [fr.cpachem.com]

- 17. fishersci.com [fishersci.com]

bromochloroacetic acid as a disinfection byproduct

An In-Depth Technical Guide on Bromochloroacetic Acid as a Disinfection Byproduct

Abstract

This technical guide provides a comprehensive overview of this compound (BCAA), a significant disinfection byproduct (DBP) formed during the chlorination of drinking water. The guide delves into the formation chemistry, occurrence, and toxicological implications of BCAA, targeting researchers, scientists, and drug development professionals. It synthesizes current scientific understanding, outlines established analytical methodologies, and discusses the regulatory landscape. The content is structured to provide a deep, mechanistic understanding of BCAA, supported by field-proven insights and authoritative references.

Introduction: The Unintended Consequences of Water Disinfection

The disinfection of public water supplies is a cornerstone of public health, dramatically reducing the incidence of waterborne diseases.[1][2] Chlorine and its derivatives are the most common disinfectants used globally.[3] However, this essential process has an unintended consequence: the formation of disinfection byproducts (DBPs).[4] DBPs arise from the reaction of disinfectants, such as chlorine, with naturally occurring organic matter (NOM) present in source waters.[5][6]

Among the numerous classes of DBPs, haloacetic acids (HAAs) are one of the most prevalent, alongside trihalomethanes (THMs).[1][7] This guide focuses specifically on This compound (BCAA) , a dihalogenated acetic acid that has garnered significant attention due to its potential health risks.[8][9] BCAA is a hygroscopic, crystalline solid that is soluble in water.[9] Its presence in drinking water is a direct result of the interaction between chlorine, natural organic matter, and bromide ions.[10]

Formation Chemistry and Occurrence of this compound

The formation of BCAA is a complex process influenced by several factors, including the concentration and nature of NOM, bromide ion concentration, chlorine dose, temperature, and pH.[4] The fundamental reaction involves the oxidation and substitution of NOM by chlorine. When bromide is present in the source water, it is oxidized by chlorine to form hypobromous acid, which is a more reactive halogenating agent than hypochlorous acid. This leads to the formation of brominated and mixed bromo-chloro DBPs, including BCAA.[10]

The concentration of BCAA in drinking water can vary significantly, with reported levels up to 19 μg/L.[10] Higher concentrations are typically observed in waters with elevated bromide content.[10] For instance, surface waters are more likely to have higher levels of HAAs compared to groundwater because they generally contain more organic matter.[2]

dot

Sources

- 1. Haloacetic Acids Found as Water Disinfection Byproducts (Selected) - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. des.nh.gov [des.nh.gov]

- 3. springwellwater.com [springwellwater.com]

- 4. Disinfection Byproducts in Drinking Water | DBPs in Water [hydroviv.com]

- 5. cropaia.com [cropaia.com]

- 6. Disinfection byproducts formed during drinking water treatment reveal an export control point for dissolved organic matter in a subalpine headwater stream - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mytapscore.com [mytapscore.com]

- 8. tapwaterdata.com [tapwaterdata.com]

- 9. This compound | C2H2BrClO2 | CID 542762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

Formation of Bromochloroacetic Acid in Drinking Water: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive examination of the formation of bromochloroacetic acid (BCAA), a prevalent and toxicologically significant disinfection byproduct (DBP) in drinking water. Addressed to researchers, scientists, and water quality professionals, this document delves into the intricate chemical mechanisms underpinning BCAA formation, the myriad factors influencing its prevalence, and the established methodologies for its analysis. By synthesizing current scientific understanding with practical, field-proven insights, this guide aims to serve as an authoritative resource for the monitoring, control, and mitigation of BCAA in potable water supplies.

Introduction: The Unintended Consequences of Disinfection

The chlorination of drinking water stands as one of the most significant public health achievements of the 20th century, drastically reducing the incidence of waterborne diseases. However, this essential process is not without its drawbacks. Chlorine, a powerful oxidizing agent, reacts with naturally occurring organic matter (NOM) present in source waters to form a complex mixture of unintended chemical compounds known as disinfection byproducts (DBPs).[1] Among the numerous classes of DBPs, haloacetic acids (HAAs) are of particular concern due to their potential carcinogenicity and adverse reproductive and developmental effects.[2]

This compound (BCAA) is a prominent member of the HAA family, characterized by the presence of both bromine and chlorine atoms on the acetic acid backbone.[3] Its formation is a direct consequence of the interplay between the disinfectant (typically chlorine), NOM, and the presence of bromide in the source water.[4] Given its potential health risks, understanding the genesis of BCAA is paramount for developing effective strategies to minimize its presence in finished drinking water.[5]

The Genesis of this compound: A Mechanistic Perspective

The formation of BCAA is a complex process rooted in the principles of electrophilic substitution and oxidation reactions. The primary precursors are fractions of NOM, particularly humic and fulvic acids, which are rich in activated aromatic and aliphatic structures.[6]

The Role of Halogenating Agents

In chlorinated water containing bromide (Br⁻), a series of rapid equilibria are established, leading to the formation of multiple reactive halogen species. Free chlorine (hypochlorous acid, HOCl, and its conjugate base, hypochlorite, OCl⁻) readily oxidizes bromide to form hypobromous acid (HOBr) and hypobromite (OBr⁻).[7] Both HOCl and HOBr are potent electrophiles that can attack electron-rich sites on NOM molecules.

A Proposed Mechanistic Pathway

While the exact molecular transformations of complex NOM structures are varied and challenging to elucidate completely, the use of model compounds, such as resorcinol (1,3-dihydroxybenzene), provides valuable insight into the fundamental reaction pathways. Resorcinol, with its electron-rich aromatic ring, serves as a surrogate for the reactive moieties within humic substances.

The following diagram illustrates a plausible reaction pathway for the formation of BCAA from a resorcinol-like precursor:

Figure 2: Workflow for the Simulated Distribution System (SDS) test.

Analytical Methodology: EPA Method 552.2

EPA Method 552.2 is a widely used and approved method for the determination of haloacetic acids in drinking water. [8]It involves liquid-liquid extraction, derivatization, and analysis by gas chromatography with an electron capture detector (GC-ECD).

Objective: To quantitatively determine the concentration of BCAA and other HAAs in a water sample.

Methodology:

-

Sample Preservation: Upon collection, the water sample is dechlorinated with ammonium chloride and preserved with a biocide if necessary. Samples should be stored at 4°C.

-

Acidification: A 40-mL aliquot of the sample is acidified to a pH of less than 0.5 with concentrated sulfuric acid.

-

Extraction: The acidified sample is extracted with methyl tert-butyl ether (MTBE). The HAAs, now in their protonated form, partition into the organic MTBE layer.

-

Derivatization (Esterification): The MTBE extract is treated with acidic methanol (a solution of sulfuric acid in methanol) and heated. This converts the haloacetic acids into their corresponding methyl esters, which are more volatile and suitable for gas chromatography.

-

Neutralization and Back-Extraction: The acidic extract is neutralized with a saturated sodium bicarbonate solution. This step removes excess acid and other potential interferences.

-

GC-ECD Analysis: An aliquot of the final MTBE extract containing the methylated HAAs is injected into a gas chromatograph equipped with an electron capture detector. The ECD is highly sensitive to halogenated compounds, allowing for low-level detection.

Causality Behind Experimental Choices:

-

Acidification: Protonates the haloacetic acids (which are weak acids), making them less water-soluble and more readily extractable into the organic solvent (MTBE).

-

Esterification: The conversion of the carboxylic acid group to a methyl ester increases the volatility of the analytes, which is a prerequisite for gas chromatographic analysis. The acidic conditions catalyze this reaction.

-

Electron Capture Detector (ECD): This type of detector is specifically chosen for its high sensitivity to electrophilic compounds, particularly those containing halogens like chlorine and bromine.

Health and Regulatory Context

This compound, along with other HAAs, is of public health concern due to its potential carcinogenic properties. [5]The International Agency for Research on Cancer (IARC) has classified BCAA as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans." Long-term exposure to BCAA has been associated with adverse effects on the liver and kidneys in animal studies. [4] In the United States, the Environmental Protection Agency (EPA) regulates a group of five haloacetic acids (HAA5), which includes monochloroacetic acid, dichloroacetic acid, trichloroacetic acid, monobromoacetic acid, and dibromoacetic acid, with a maximum contaminant level (MCL) of 60 µg/L. While BCAA itself is not individually regulated under the HAA5 rule, its presence is an indicator of the overall DBP challenge in a water system, particularly those with elevated bromide levels.

Conclusion and Future Outlook

The formation of this compound in drinking water is a complex process influenced by a multitude of factors, from the composition of the source water to the specifics of the treatment process. A thorough understanding of the underlying chemical mechanisms and the impact of key variables is essential for water utilities to effectively manage and mitigate the formation of this and other potentially harmful disinfection byproducts.

Future research should continue to focus on elucidating the precise reaction pathways from diverse NOM precursors to specific DBPs. Additionally, the development of advanced treatment technologies that can effectively remove DBP precursors without forming other harmful byproducts is a critical area of ongoing investigation. For researchers and professionals in the field, a continued commitment to rigorous monitoring and the application of sound scientific principles will be paramount in ensuring the safety and quality of our drinking water supplies.

References

-

Furst, K. E., et al. (2021). Quantitative Evaluation of Regulatory Indicators for Brominated Haloacetic Acids in Drinking Water. Environmental Science & Technology, 55(21), 14699–14709. [Link]

-

Liang, L., & Singer, P. C. (2003). Factors influencing the formation and relative distribution of haloacetic acids and trihalomethanes in drinking water. Environmental science & technology, 37(13), 2920–2928. [Link]

-

Hua, G., & Reckhow, D. A. (2006). Effect of Bromide and Iodide Ions on the Formation and Speciation of Disinfection Byproducts during Chlorination. Environmental Science & Technology, 40(9), 3042–3048. [Link]

-

IXOM Watercare. (n.d.). Simulated Distribution System Testing. Retrieved from [Link]

- Reckhow, D. A., & Singer, P. C. (1990). Chlorination of humic materials: byproduct formation and chemical interpretations. Environmental Science & Technology, 24(11), 1655–1664.

-

International Agency for Research on Cancer. (2013). This compound. In Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water (Vol. 101). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. [Link]

-

U.S. Environmental Protection Agency. (2016). Free Chlorine Distribution System Influent Hold Study Protocol. [Link]

-

U.S. Environmental Protection Agency. (1996). ICR Treatment Study Fact Sheet: The Simulated Distribution System Test. [Link]

-

U.S. Environmental Protection Agency. (1995). Method 552.2: Determination of Haloacetic Acids and Dalapon in Drinking Water by Liquid-Liquid Extraction, Derivatization, and Gas Chromatography with Electron Capture Detection. [Link]

-

Xie, Y. (2002). Acidic Methanol Methylation for HAA Analysis: Limitations and Possible Solutions. Journal - American Water Works Association, 94(11), 115–123. [Link]

-

Sfynia, C., et al. (2022). Simultaneous prediction of trihalomethanes, haloacetic acids, haloacetonitriles and haloacetamides using simulated distribution system tests. Environmental Science: Water Research & Technology, 8(3), 569-581. [Link]

- Gallard, H., & von Gunten, U. (2002). Chlorination of natural organic matter: kinetics of chlorination and of THM formation.

-

Rossman, L. A., Brown, R. A., Singer, P. C., & Nuckols, J. R. (2001). DBP formation kinetics in a simulated distribution system. Water research, 35(14), 3483–3489. [Link]

-

National Toxicology Program. (2018). Report on Carcinogens, Monograph on Haloacetic Acids Found as Water Disinfection By-Products. [Link]

-

U.S. Geological Survey. (2005). Method of Analysis at the US Geological Survey California Water Science Center, Sacramento Laboratory— Determination of Haloacetic Acid Formation Potential. [Link]

-

Chu, W. H., et al. (2010). Speciation and variation in the occurrence of haloacetic acids in three water supply systems in England. Water and Environment Journal, 24(1), 45-53. [Link]

-

Wikipedia contributors. (2024, January 3). Halogenation. In Wikipedia, The Free Encyclopedia. [Link]

-

Zhang, X., et al. (2020). Comparative formation of chlorinated and brominated disinfection byproducts from chlorination and bromination of amino acids. Chemosphere, 244, 125519. [Link]

-

Du, Y., et al. (2023). Probing into the mechanisms of disinfection by-product formation from natural organic matter and model compounds after UV/chlorine treatment. Environmental Science: Water Research & Technology, 9(5), 1435-1445. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

Restek. (n.d.). Method 552.2: Determination of Haloacetic Acids and Dalapon Analysis in Drinking Water by Ion Exchange Liquid-Solid Extraction and GC with an Electron Capture Detector. [Link]

- Cowman, G. A., & Singer, P. C. (1996). Effect of bromide ion on haloacetic acid speciation resulting from chlorination and chloramination of aquatic humic substances. Environmental science & technology, 30(1), 16-24.

- Krasner, S. W., et al. (2006). The occurrence of a new generation of DBPs.

-

National Toxicology Program. (2015). NTP Technical Report on the Toxicology and Carcinogenesis Studies of Bromodichloroacetic Acid (CASRN 71133-14-7) in F344/N Rats and B6C3F1/N Mice and Toxicology and Carcinogenesis Studies of Bromodichloroacetic Acid in F344/NTac Rats and B6C3F1/N Mice (Drinking Water Studies). [Link]

-

Zhang, T., et al. (2015). Kinetic Analysis of Haloacetonitrile Stability in Drinking Waters. Environmental science & technology, 49(20), 12249–12257. [Link]

-

Diehl, A. C., et al. (2000). Haloacetic acid formation during chloramination: role of environmental conditions, kinetics, and haloamine chemistry. [Link]

Sources

- 1. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 2. Factors influencing the formation and relative distribution of haloacetic acids and trihalomethanes in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. This compound | C2H2BrClO2 | CID 542762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Kinetic Analysis of Haloacetonitrile Stability in Drinking Waters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Toxicological Profile of Bromochloroacetic Acid

Foreword

Bromochloroacetic acid (BCAA) represents a significant area of study within environmental toxicology and public health. As a disinfection byproduct (DBP) commonly found in chlorinated drinking water, its potential long-term health effects are of paramount concern to researchers, regulatory bodies, and the public.[1][2] This technical guide provides a comprehensive overview of the toxicological profile of BCAA, intended for an audience of researchers, scientists, and drug development professionals. Our objective is to synthesize the current state of knowledge, offering not just a recitation of facts, but a deeper understanding of the experimental evidence and mechanistic underpinnings of BCAA's toxicity.

Chemical and Physical Properties of this compound

This compound (CASRN: 5589-96-8) is a haloacetic acid with the chemical formula C₂H₂BrClO₂.[3][4] It is a crystalline solid at room temperature with a melting point between 27.5 and 31.5 °C.[3][5] BCAA is soluble in water and, as an acid, it primarily exists as the bromochloroacetate anion at physiological pH.[5]

| Property | Value | Source |

| Molecular Weight | 173.39 g/mol | [3][4] |

| Melting Point | 27.5–31.5 °C | [3][5] |

| Boiling Point | 215 °C | [5] |

| Density | 1.98 g/cm³ at 20 °C | [5] |

| Log P (octanol/water) | 1.08 | [5] |

| Water Solubility | Soluble | [5] |

Environmental Occurrence and Human Exposure

BCAA is not known to occur naturally.[5] It is primarily formed as a byproduct during the disinfection of drinking water with chlorine-based agents, especially when the source water contains bromide ions and natural organic matter.[1][2][5] Concentrations of BCAA in finished drinking water can range from less than 1 µg/L to over 18 µg/L, with higher levels often found in water sources with elevated bromide content.[3][5] Human exposure is predominantly through the ingestion of contaminated drinking water.[5] While dermal absorption and inhalation during showering or swimming are possible routes of exposure, they are considered minor compared to ingestion.[5]

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

Understanding the toxicokinetics of BCAA is crucial for interpreting its toxicological effects.

Absorption

Studies in rats have demonstrated that BCAA is rapidly and extensively absorbed from the gastrointestinal tract following oral administration.[6][7] Peak blood concentrations are typically reached within 1.5 hours of dosing.[8]

Distribution

Following absorption, BCAA is distributed throughout the body. The liver has been identified as a primary target organ for BCAA toxicity.[6]

Metabolism

The metabolism of BCAA is a key determinant of its toxicity. The primary metabolic pathway involves a glutathione-dependent process catalyzed by glutathione S-transferase-zeta (GST-zeta).[5] This process leads to the formation of glyoxylate, which can then be further metabolized to glycine, oxalate, and carbon dioxide.[5] A significant aspect of BCAA's toxicology is its ability to act as a mechanism-based, irreversible inhibitor of GST-zeta.[3][7] This inhibition can lead to a reduced clearance of BCAA and potential accumulation of toxic intermediates.[5][7]

Excretion

BCAA is almost completely metabolized, with minimal amounts of the parent compound excreted in the urine and feces.[6][8] The metabolites are primarily eliminated through urine.[7]

Carcinogenicity

The carcinogenic potential of BCAA is a major health concern.

Regulatory Classifications

-

International Agency for Research on Cancer (IARC): BCAA is classified as "possibly carcinogenic to humans" (Group 2B).[3][5][9] This classification is based on sufficient evidence of carcinogenicity in experimental animals.[5]

-

U.S. National Toxicology Program (NTP): BCAA is "reasonably anticipated to be a human carcinogen" based on sufficient evidence from animal studies and supporting mechanistic data.[10][11]

Evidence from Animal Studies

Two-year carcinogenicity studies conducted by the NTP have provided clear evidence of the carcinogenic activity of BCAA in both rats and mice.[3][12][13]

-

In Mice: Administration of BCAA in drinking water led to increased incidences of hepatocellular adenoma and carcinoma in both male and female mice.[5][14] Male mice also showed an increased incidence of hepatoblastoma.[5][14]

-

In Rats: Male rats exhibited increased incidences of malignant mesotheliomas and adenomas of the large intestine.[3][14] Female rats had increased incidences of adenomas of the large intestine and multiple fibroadenomas of the mammary gland.[3][14]

| Species | Sex | Target Organ(s) | Neoplastic Findings |

| Mouse | Male | Liver | Hepatocellular adenoma, Hepatocellular carcinoma, Hepatoblastoma |

| Mouse | Female | Liver | Hepatocellular adenoma, Hepatocellular carcinoma |

| Rat | Male | Peritoneum, Large Intestine, Pancreas | Malignant mesothelioma, Adenoma, Islet adenoma (possible) |

| Rat | Female | Large Intestine, Mammary Gland | Adenoma, Multiple fibroadenoma |

Genotoxicity and Mechanisms of Toxicity

The carcinogenic effects of BCAA are thought to be mediated through both genotoxic and non-genotoxic mechanisms.

Genotoxicity

BCAA has shown positive results for mutagenicity in bacterial assays, such as the Ames test with Salmonella typhimurium strain TA100, both with and without metabolic activation.[5][6][13] This suggests that BCAA or its metabolites can directly interact with DNA to cause mutations.

Oxidative Stress

A key mechanism of BCAA-induced toxicity is the induction of oxidative stress.[14] Studies have shown that exposure to BCAA leads to an increase in 8-hydroxydeoxyguanosine (8-OHdG) adducts in the liver DNA of mice.[5][14] 8-OHdG is a biomarker of oxidative DNA damage, which can contribute to the initiation of cancer.[5] The brominated haloacetic acids, including BCAA, are more potent inducers of oxidative stress compared to their chlorinated counterparts.[3]

Inhibition of Glutathione S-transferase-zeta (GST-zeta)

As previously mentioned, BCAA is an inhibitor of GST-zeta.[3][5] This enzyme plays a role in the detoxification of certain endogenous and exogenous compounds. Inhibition of GST-zeta by BCAA can disrupt cellular homeostasis and may contribute to its toxicity and carcinogenicity.[5]

Reproductive and Developmental Toxicity

The effects of BCAA on reproduction and development are also of concern.

-

Female Reproduction: In a study with Sprague-Dawley rats, high concentrations of BCAA in drinking water (600 ppm) resulted in a significant decrease in the total number of implants per litter and the number of live fetuses per litter.[14][15]

-

Male Reproduction: While some studies on dihaloacetic acids have shown spermatotoxicity in male rats, the evidence for BCAA is less clear and appears to occur at higher doses.[14]

-

Developmental Toxicity: In rat whole embryo culture studies, BCAA was found to be developmentally toxic, causing dysmorphology such as rotation and heart defects.[16] The developmental toxicity of mixtures of BCAA with other haloacetic acids appears to be additive.[16]

Experimental Protocols

Protocol for Determination of BCAA in Drinking Water (Based on EPA Method 552.2)

This protocol outlines the general steps for the analysis of BCAA in water samples.

-

Sample Collection and Preservation:

-

Collect a representative water sample in a clean, amber glass bottle to minimize photodegradation.

-

Add a reducing agent (e.g., ammonium chloride) to quench any residual disinfectant.

-

Store the sample at 4°C until extraction.

-

-

Extraction:

-

Adjust the pH of the water sample to <0.5 with a strong acid (e.g., sulfuric acid).

-

Perform a liquid-liquid extraction using a suitable organic solvent (e.g., methyl tert-butyl ether).

-

Collect the organic layer containing the haloacetic acids.

-

-

Derivatization:

-

Convert the extracted haloacetic acids to their methyl esters using an acidic methanol solution (e.g., diazomethane or acidic methanol with heat). This step is necessary to make the compounds volatile for gas chromatography.

-

-

Analysis by Gas Chromatography with Electron Capture Detection (GC-ECD):

-

Inject the derivatized extract into a gas chromatograph equipped with an electron capture detector.

-

The electron capture detector is highly sensitive to halogenated compounds like BCAA.

-

Separate the haloacetic acid esters on an appropriate capillary column.

-

-

Quantification:

-

Prepare a calibration curve using certified standards of this compound methyl ester.

-

Quantify the concentration of BCAA in the sample by comparing its peak area to the calibration curve.

-

Protocol for In Vitro Genotoxicity Assessment: The Ames Test

This protocol provides a general outline for assessing the mutagenic potential of BCAA using the Ames test.

-

Bacterial Strains:

-

Use histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100) that are sensitive to different types of mutagens.

-

-

Metabolic Activation:

-

Prepare a rat liver homogenate fraction (S9 mix) to simulate mammalian metabolism.

-

Conduct the assay both with and without the S9 mix to determine if BCAA or its metabolites are mutagenic.

-

-

Exposure:

-

In a test tube, combine the bacterial strain, the S9 mix (or buffer), and various concentrations of BCAA.

-

Include positive and negative controls.

-

-

Plating and Incubation:

-

Pour the mixture onto a minimal glucose agar plate that lacks histidine.

-

Incubate the plates at 37°C for 48-72 hours.

-

-

Scoring and Interpretation:

-

Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate.

-

A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive mutagenic response.

-

Conclusion

The toxicological profile of this compound is characterized by its carcinogenicity, genotoxicity, and reproductive and developmental toxicity. The primary mechanisms of its adverse effects appear to involve the induction of oxidative stress and the inhibition of the detoxifying enzyme GST-zeta. Given its widespread presence in disinfected drinking water, continued research into the long-term health effects of BCAA and the development of effective mitigation strategies are of critical importance for public health.

References

-

Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. (2013). In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 101. International Agency for Research on Cancer. [Link]

-

World Health Organization. (2000). Brominated Acetic Acids in Drinking-water. WHO/SDE/WSH/00.09. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 542762, this compound. Retrieved from [Link]

-

National Toxicology Program. (2021). Report on Carcinogens, Fifteenth Edition. U.S. Department of Health and Human Services, Public Health Service. [Link]

-

National Toxicology Program. (2015). NTP Technical Report on the Toxicology Studies of Bromodichloroacetic Acid (CASRN 71133-14-7) in F344/N Rats and B6C3F1/N Mice and Toxicology and Carcinogenesis Studies of Bromodichloroacetic Acid in F344/NTac Rats and B6C3F1/N Mice (Drinking Water Studies). (NTP TR 583). [Link]

-

Environmental Working Group. (n.d.). EWG Tap Water Database: this compound. Retrieved from [Link]

-

TapWaterData. (n.d.). This compound in Drinking Water. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Substance Details for Acetic acid, bromochloro-. Substance Registry Services. Retrieved from [Link]

-

National Toxicology Program. (2009). Toxicology and Carcinogenesis Studies of this compound (CASRN 5589-96-8) in F344/N Rats and B6C3F1 Mice (Drinking Water Studies). (NTP TR 549). [Link]

-

National Toxicology Program. (2018). Report on Carcinogens Monograph on Haloacetic Acids Found as Water Disinfection By-Products. [Link]

-

National Toxicology Program. (1998). Reproductive and Developmental Toxicity Study of this compound Administered in the Drinking Water to Sprague Dawley Rats. (RDGT96001). [Link]

-

National Toxicology Program. (2009). Abstract for TR-549. [Link]

-

U.S. Environmental Protection Agency. (2003). Drinking Water Criteria Document for Brominated Acetic Acids. [Link]

-

National Toxicology Program. (2021). Haloacetic Acids; 15th RoC. [Link]

-

National Toxicology Program. (2015). NTP Technical Report on the Toxicology Studies of Bromodichloroacetic Acid. [Link]

-

Klinefelter, G. R., et al. (2004). Developmental toxicity of mixtures: the water disinfection by-products dichloro-, dibromo- and bromochloro acetic acid in rat embryo culture. Reproductive Toxicology, 18(5), 689-697. [Link]

-

Gandhi, J., et al. (n.d.). Analysis of Haloacetic Acids by IC-MS/MS in Drinking Water. [Link]

-

Fort, D. J., et al. (2004). Evaluation of the effects of water disinfection by-products, bromochloroacetic and dibromoacetic acids, on frog embryogenesis. Drug and Chemical Toxicology, 27(3), 239-254. [Link]

-

SIELC Technologies. (n.d.). HPLC Separation of Bromoacetic and Chloroacetic Acids on Newcrom BH Column. Retrieved from [Link]

-

National Toxicology Program. (2018). Disposition and Toxicokinetics - Report on Carcinogens Monograph on Haloacetic Acids Found as Water Disinfection By-Products. [Link]

-

SCIEX. (n.d.). EPA 557 Haloacetic Acids Bromate Dalapon. [Link]

-

International Agency for Research on Cancer. (2018). Agents Classified by the IARC Monographs, Volumes 1–123. [Link]

-

Haz-Map. (n.d.). This compound. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). EPA 552.2 this compound Determination Test in Water. Retrieved from [Link]

-

National Toxicology Program. (2015). Discussion - NTP Technical Report on the Toxicology Studies of Bromodichloroacetic Acid. [Link]

-

International Agency for Research on Cancer. (2013). Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-water. [Link]

-

California Office of Environmental Health Hazard Assessment. (2010). This compound. [Link]

Sources

- 1. ewg.org [ewg.org]

- 2. tapwaterdata.com [tapwaterdata.com]

- 3. This compound | C2H2BrClO2 | CID 542762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 5. This compound - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. cdn.who.int [cdn.who.int]

- 7. Disposition and Toxicokinetics - Report on Carcinogens Monograph on Haloacetic Acids Found as Water Disinfection By-Products - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 9. monographs.iarc.who.int [monographs.iarc.who.int]

- 10. Report on Carcinogens Monograph on Haloacetic Acids Found as Water Disinfection By-Products - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. Abstract for TR-549 [ntp.niehs.nih.gov]

- 14. Introduction - NTP Technical Report on the Toxicology Studies of Bromodichloroacetic Acid (CASRN 71133-14-7) in F344/N Rats and B6C3F1/N Mice and Toxicology and Carcinogenesis Studies of Bromodichloroacetic Acid in F344/NTac Rats and B6C3F1/N Mice (Drinking Water Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Abstract for RDGT96001 [ntp.niehs.nih.gov]

- 16. Developmental toxicity of mixtures: the water disinfection by-products dichloro-, dibromo- and bromochloro acetic acid in rat embryo culture - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Carcinogenicity of Bromochloroacetic Acid in Rodents

Executive Summary

Bromochloroacetic acid (BCAA) is a disinfection byproduct (DBP) commonly found in chlorinated drinking water resulting from the reaction of chlorine with natural organic matter in the presence of bromide.[1][2] Widespread human exposure has prompted extensive toxicological evaluation, with rodent bioassays serving as a cornerstone for assessing its carcinogenic potential.[3][4] This guide provides a comprehensive technical overview of the evidence for BCAA's carcinogenicity in rodents, delves into the proposed mechanisms of action, outlines standard experimental protocols for its assessment, and discusses the implications for human health risk assessment. Synthesizing data from key studies, primarily from the National Toxicology Program (NTP), this document is intended for researchers, toxicologists, and drug development professionals.

Evidence from Rodent Carcinogenicity Bioassays

The most definitive data regarding the carcinogenicity of BCAA comes from 2-year chronic exposure studies in rats and mice, which are standard models for predicting potential human carcinogens. The National Toxicology Program (NTP) conducted comprehensive studies administering BCAA to rodents in their drinking water to mimic the primary route of human exposure.[3]

Key Findings in F344/N Rats

In a 2-year drinking water study, BCAA demonstrated clear evidence of carcinogenic activity in both male and female F344/N rats.[3][5]

-

Male F344/N Rats: Showed increased incidences of rare and malignant tumors. Specifically, there was a significant increase in malignant mesotheliomas and adenomas of the large intestine (colon and rectum).[3][5][6]

-

Female F344/N Rats: Also exhibited clear evidence of carcinogenic activity, with a significant increase in the incidence of adenomas of the large intestine .[1][3] Additionally, increased incidences of multiple fibroadenomas of the mammary gland were considered exposure-related.[3][5]

Key Findings in B6C3F1 Mice

Similar to the findings in rats, BCAA showed clear evidence of carcinogenic activity in male and female B6C3F1 mice, with the liver being the primary target organ.[3]

-

Male and Female B6C3F1 Mice: Both sexes showed significant increases in the incidences of hepatocellular neoplasms (adenomas and carcinomas).[3]

-

Male B6C3F1 Mice: Uniquely, male mice also presented with an increased incidence of hepatoblastoma , a rare and aggressive form of liver cancer.[3][7]

Data Summary: 2-Year BCAA Rodent Bioassay (NTP TR-549)

The following table summarizes the primary neoplastic findings from the pivotal NTP 2-year drinking water study on this compound.

| Species/Strain | Sex | Route of Administration | Dose Concentrations (mg/L) | Target Organ(s) | Primary Neoplastic Lesions | Carcinogenicity Conclusion |

| Rat (F344/N) | Male | Drinking Water | 0, 250, 500, 1000 | Peritoneum, Large Intestine | Malignant Mesothelioma, Adenoma | Clear Evidence[3][5] |

| Rat (F344/N) | Female | Drinking Water | 0, 250, 500, 1000 | Large Intestine, Mammary Gland | Adenoma, Fibroadenoma (multiple) | Clear Evidence[3][5] |

| Mouse (B6C3F1) | Male | Drinking Water | 0, 250, 500, 1000 | Liver | Hepatocellular Carcinoma, Hepatoblastoma | Clear Evidence[3] |

| Mouse (B6C3F1) | Female | Drinking Water | 0, 250, 500, 1000 | Liver | Hepatocellular Adenoma, Hepatocellular Carcinoma | Clear Evidence[3][7] |

Mechanistic Insights into BCAA-Induced Carcinogenesis

The mechanism by which BCAA induces tumors is believed to be multifactorial, involving both genotoxic and non-genotoxic pathways. Understanding these mechanisms is critical for extrapolating rodent findings to human risk.

Genotoxicity and DNA Damage

There is moderate evidence that BCAA's carcinogenicity involves a genotoxic mechanism.[1]

-

Mutagenicity: BCAA has tested positive for mutagenicity in bacterial assays, specifically in Salmonella typhimurium strain TA100, both with and without metabolic activation.[3][8][9] This indicates its potential to induce point mutations.

-

DNA Damage: BCAA has been shown to induce DNA damage in mammalian cells, as measured by the Comet assay in Chinese hamster ovary (CHO) cells.[1]

Oxidative Stress

A key proposed mechanism is the induction of oxidative stress, leading to secondary DNA damage.

-

8-OHdG Adducts: BCAA exposure has been linked to increased levels of 8-hydroxydeoxyguanosine (8-OHdG) in mouse liver.[1] 8-OHdG is a well-established biomarker of oxidative DNA damage and can lead to G:C to T:A transversion mutations if not repaired.

-

Lipid Peroxidation: Increased levels of thiobarbituric acid-reactive substances (TBARS), an indicator of lipid peroxidation, have also been reported in the liver of BCAA-exposed animals.[10]

Alterations in Cellular Pathways

-

Enzyme Inhibition: Haloacetic acids can inhibit the activity of key cellular enzymes. For instance, they are known to inhibit glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a critical enzyme in glycolysis, with a potency that correlates with their alkylating potential.[11]

-

Glutathione S-transferase Zeta (GST-zeta): Dihaloacetic acids, including BCAA, can reduce the activity of GST-zeta. This enzyme is involved in the tyrosine degradation pathway, and its inhibition may lead to the accumulation of toxic intermediates.[1]

The following diagram illustrates the proposed multi-faceted mechanism of BCAA carcinogenicity.

Figure 1. Proposed mechanistic pathways for BCAA-induced carcinogenicity in rodents.

Methodological Framework for a Rodent Carcinogenicity Bioassay

The design and execution of a 2-year rodent bioassay are highly standardized to ensure data integrity and comparability across studies. The NTP studies serve as a gold standard for this type of toxicological assessment.[4]

Experimental Design and Animal Model Selection

-

Rationale for Model Selection: F344/N rats and B6C3F1 mice are chosen for their well-characterized genetic backgrounds, historical control tumor rates, and susceptibility to chemical-induced carcinogenesis, which provides a sensitive model for hazard identification.[4]

-

Group Size and Dosing: Studies typically involve groups of 50 male and 50 female animals per dose level.[1] For BCAA, at least three dose levels plus a control group (receiving untreated drinking water) are used to establish a dose-response relationship. Dose selection is based on shorter-term (e.g., 3-month) toxicity studies to identify a maximum tolerated dose (MTD) that does not significantly impact survival from non-cancer causes.[3]

Protocol: 2-Year Drinking Water Carcinogenicity Study

-

Acclimation (2 Weeks): Animals are acclimated to the laboratory environment to reduce stress-related variables.

-

Randomization: Animals are randomly assigned to control or dose groups to prevent bias.

-

Dose Administration (104 Weeks): BCAA is administered continuously in the drinking water.[3] The stability and concentration of BCAA in the water are regularly monitored.

-

In-life Observations (Daily/Weekly):

-

Animals are observed twice daily for clinical signs of toxicity.

-

Body weights and water consumption are recorded weekly for the first 13 weeks and monthly thereafter to calculate average daily dose.

-

-

Terminal Necropsy (104 Weeks):

-

All surviving animals are euthanized. A complete gross necropsy is performed on all animals (including those that die prematurely).

-

Organ weights (e.g., liver, kidney) are recorded.

-

-

Histopathology:

-

A comprehensive list of tissues (approx. 40) from each animal is collected and preserved in 10% neutral buffered formalin.

-

Tissues are processed, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E).

-

A certified veterinary pathologist examines all tissues microscopically for both neoplastic and non-neoplastic lesions. Findings undergo a peer-review process to ensure accuracy and consistency.[4]

-

-

Statistical Analysis: The incidences of tumors in the dosed groups are compared to the control group using appropriate statistical tests (e.g., Poly-k test) that account for differential survival rates.

The workflow for this extensive process is visualized below.

Figure 2. Standard workflow for an NTP 2-year rodent carcinogenicity bioassay.

Regulatory Implications and Conclusion

The robust and consistent findings from rodent studies have led to the classification of this compound as a potential human carcinogen by major health and research agencies.

-

National Toxicology Program (NTP): Based on the sufficient evidence from experimental animal studies, BCAA is "reasonably anticipated to be a human carcinogen".[12]

-

International Agency for Research on Cancer (IARC): BCAA is classified as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans".[13]

-

U.S. Environmental Protection Agency (EPA): While BCAA is not one of the five haloacetic acids currently regulated as a sum (HAA5) under the Disinfection Byproducts Rule, the strong evidence of its carcinogenicity informs the ongoing risk assessment of drinking water contaminants.[1][14]

References

- World Health Organization (WHO). (2004).

-

International Agency for Research on Cancer (IARC). (2013). This compound. In: Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 101. [Link]

-

National Toxicology Program (NTP). (2009). Toxicology and Carcinogenesis Studies of this compound (CAS No. 5589-96-8) in F344/N Rats and B6C3F1 Mice (Drinking Water Studies). Technical Report Series No. 549. NIH Publication No. 09-5892. [Link]

-

National Toxicology Program (NTP). (2015). NTP Technical Report on the Toxicology and Carcinogenesis Studies of Bromodichloroacetic Acid. Technical Report Series No. 583. [Link]

-

National Center for Biotechnology Information (NCBI). Introduction - NTP Technical Report on the Toxicology Studies of Bromodichloroacetic Acid. [Link]

-

National Toxicology Program (NTP). (2009). Toxicology and Carcinogenesis Studies of this compound (CASRN 5589-96-8) in F344/N Rats and B6C3F1 Mice (Drinking Water Studies). Report. [Link]

-

National Toxicology Program (NTP). (2015). Discussion - NTP Technical Report on the Toxicology Studies of Bromodichloroacetic Acid. [Link]

-

PubChem, National Institutes of Health. This compound - 11.1 Toxicological Information. [Link]

-

Gilleron, J., et al. (2011). Altered oxidative stress profile in the cortex of mice fed an enriched branched-chain amino acids diet: possible link with amyotrophic lateral sclerosis? Journal of Neuroscience Research, 89(8), 1276-83. [Link]

-

Gleyze, L., et al. (1995). Comparative genotoxicity of halogenated acetic acids found in drinking water. Mutation Research/Genetic Toxicology, 344(3-4), 145-152. [Link]

-

National Toxicology Program (NTP). (2021). Haloacetic Acids; 15th Report on Carcinogens. [Link]

-

Pals, J. A., et al. (2011). Biological mechanism for the toxicity of haloacetic acid drinking water disinfection byproducts. Environmental Science & Technology, 45(13), 5791-7. [Link]

-

U.S. Environmental Protection Agency (EPA). This compound in Drinking Water. TapWaterData. [Link]

-

Environmental Working Group (EWG). EWG Tap Water Database | this compound. [Link]

Sources

- 1. This compound - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. publications.iarc.who.int [publications.iarc.who.int]

- 3. Abstract for TR-549 [ntp.niehs.nih.gov]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. This compound | C2H2BrClO2 | CID 542762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Introduction - NTP Technical Report on the Toxicology Studies of Bromodichloroacetic Acid (CASRN 71133-14-7) in F344/N Rats and B6C3F1/N Mice and Toxicology and Carcinogenesis Studies of Bromodichloroacetic Acid in F344/NTac Rats and B6C3F1/N Mice (Drinking Water Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. NTP Technical Report on the Toxicology Studies of Bromodichloroacetic Acid (CASRN 71133-14-7) in F344/N Rats and B6C3F1/N Mice and Toxicology and Carcinogenesis Studies of Bromodichloroacetic Acid in F344/NTac Rats and B6C3F1/N Mice (Drinking Water Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Comparative genotoxicity of halogenated acetic acids found in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. cdn.who.int [cdn.who.int]

- 11. Biological mechanism for the toxicity of haloacetic acid drinking water disinfection byproducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. monographs.iarc.who.int [monographs.iarc.who.int]

- 14. tapwaterdata.com [tapwaterdata.com]

The Molecular Maze: An In-depth Technical Guide to the Mechanism of Action of Bromochloroacetic Acid

Introduction: The Unintended Consequences of Clean Water

Bromochloroacetic acid (BCAA) is a member of the haloacetic acid (HAA) class of compounds, which are formed as byproducts during the disinfection of drinking water through processes like chlorination, especially in the presence of bromide ions and organic matter.[1][2][3][4] While essential for public health, water disinfection has the unintended consequence of creating a complex mixture of these disinfection byproducts (DBPs). BCAA, in particular, has garnered significant scientific attention due to its toxicological profile, including its classification as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), meaning it is "possibly carcinogenic to humans."[1] This guide provides a detailed exploration of the multifaceted mechanism of action of BCAA, offering insights for researchers, scientists, and drug development professionals.

Part 1: The Core Directive - A Multi-pronged Assault on Cellular Integrity

The toxicological impact of this compound is not attributable to a single, linear mechanism. Instead, BCAA orchestrates a multi-pronged assault on cellular homeostasis, primarily through three interconnected pathways: genotoxicity, oxidative stress, and metabolic disruption. This guide will dissect each of these core mechanisms, elucidating the molecular players and cellular consequences.

Part 2: Scientific Integrity & Logic - Unraveling the Mechanisms

Genotoxicity and DNA Damage: A Direct and Indirect Threat

A significant body of evidence points to the genotoxic potential of BCAA.[1][5] This genotoxicity manifests through both direct interaction with DNA and the generation of mutagenic metabolites.

-

Evidence from in vitro studies: BCAA has been shown to induce DNA damage in Chinese hamster ovary (CHO) cells, as measured by the Comet assay.[1] This assay is a sensitive method for detecting DNA strand breaks. The principle behind its selection is that damaged DNA, when subjected to electrophoresis, will migrate further from the nucleus, forming a "comet tail." The length and intensity of this tail are proportional to the extent of DNA damage.

-

The Role of Glyoxylate: The biotransformation of BCAA, a process that will be discussed in detail in the metabolic disruption section, results in the formation of glyoxylate.[1] Glyoxylate itself has been identified as a mutagen in Salmonella typhimurium (Ames test).[1] The Ames test is a widely used and validated bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds. The causal logic is that if a substance can cause mutations in bacteria, it has the potential to be a carcinogen in higher organisms.

Oxidative Stress: The Silent Instigator of Cellular Damage

Oxidative stress is a state of imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. BCAA has been demonstrated to induce oxidative stress, particularly in the liver, which is a primary target organ for its toxicity.[1][5][6]

-

A Biomarker of Oxidative DNA Damage: A key piece of evidence for BCAA-induced oxidative stress is the significant increase in 8-hydroxydeoxyguanosine (8-OHdG) adducts in the liver nuclear DNA of mice exposed to BCAA.[1][6] 8-OHdG is a product of oxidative DNA damage and is a widely accepted and reliable biomarker for assessing the extent of this type of damage. Its formation can lead to G:C to T:A transversions during DNA replication, a common mutation in some human cancers.

-

Experimental Rationale: The choice to measure 8-OHdG levels in liver tissue is based on the observation that the liver is a major site of BCAA-induced carcinogenicity in animal models.[7][8] This targeted approach allows for a direct correlation between the mechanism (oxidative stress) and the toxicological outcome (hepatocarcinogenesis).

Metabolic Disruption: A Tale of Two Enzymes

BCAA's ability to interfere with key metabolic pathways is a cornerstone of its toxicity. Two enzymes, in particular, play a central role: Glutathione S-transferase zeta 1 (GSTZ1) and, to a lesser extent, Glyceraldehyde-3-phosphate dehydrogenase (GAPDH).

-

A Double-Edged Sword: GSTZ1, also known as maleylacetoacetate isomerase, is a fascinating enzyme in the context of BCAA toxicology.[9][10] It is responsible for the biotransformation of BCAA to glyoxylate in a glutathione-dependent process.[1][11] This metabolic conversion is, in essence, a detoxification pathway. However, BCAA is not just a substrate for GSTZ1; it is also a mechanism-based inhibitor of the enzyme.[2][12] This means that during the catalytic process, a reactive intermediate is formed that irreversibly inactivates the enzyme.

-

Consequences of GSTZ1 Inhibition: The inhibition of GSTZ1 has profound implications. Firstly, it can lead to a reduced clearance of BCAA, potentially prolonging its toxic effects. Secondly, GSTZ1 plays a crucial role in the catabolism of tyrosine.[9][10][13] Disruption of this pathway has been linked to liver cancer in humans in the context of hereditary tyrosinemia.[1]

Metabolic Pathway of this compound

Caption: Metabolic activation and inhibition by this compound.

-

A Target for Haloacetic Acids: Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a crucial enzyme in glycolysis.[14][15] Studies have shown that haloacetic acids, particularly mono-haloacetic acids, can inhibit GAPDH, leading to a disruption of cellular energy metabolism.[16] While the evidence for di- and tri-haloacetic acids as potent GAPDH inhibitors is weaker, this remains an area of active investigation.[16] Inhibition of GAPDH would disrupt the cell's ability to produce ATP, leading to a cascade of downstream effects.

Part 3: Carcinogenicity - The Sum of the Parts

The carcinogenicity of this compound is the culmination of the aforementioned mechanisms.[5][7][8] There is sufficient evidence in experimental animals for the carcinogenicity of BCAA, with studies demonstrating increased incidences of liver tumors (hepatocellular adenoma and carcinoma) in mice and mesothelioma, large intestine adenoma, and mammary gland fibroadenoma in rats.[1][7][8]

Proposed Mechanistic Pathway to Carcinogenicity

Caption: Interplay of mechanisms in BCAA-induced carcinogenicity.

Part 4: Developmental and Reproductive Toxicity

In addition to its carcinogenic potential, BCAA has also been shown to exert developmental and reproductive toxicity in animal studies.[6][17][18] Exposure to BCAA in drinking water has been associated with a decrease in the number of live fetuses per litter and total implants per litter in rats.[6][18] The developmental toxicity of BCAA appears to be additive when in combination with other haloacetic acids like dichloroacetic acid and dibromoacetic acid.[17]

Experimental Protocols: A Self-Validating System